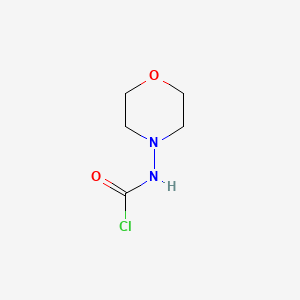

Morpholinocarbamoyl chloride

CAS No.:

Cat. No.: VC13904495

Molecular Formula: C5H9ClN2O2

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClN2O2 |

|---|---|

| Molecular Weight | 164.59 g/mol |

| IUPAC Name | N-morpholin-4-ylcarbamoyl chloride |

| Standard InChI | InChI=1S/C5H9ClN2O2/c6-5(9)7-8-1-3-10-4-2-8/h1-4H2,(H,7,9) |

| Standard InChI Key | PNLJKMRPJPRAST-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1NC(=O)Cl |

Introduction

Structural and Chemical Identity

Morpholinocarbamoyl chloride belongs to the class of carbamoyl chlorides, distinguished by the presence of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) bonded to a carbonyl chloride group. Its IUPAC name, 4-morpholinecarbonyl chloride, reflects the substitution pattern on the morpholine ring . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS RN | 15159-40-7 | |

| Molecular Formula | ||

| Molar Mass | 149.58 g/mol | |

| Density | 1.282 g/mL at 25°C | |

| Boiling Point | 137–138°C at 33 mmHg | |

| Refractive Index | ||

| Flash Point | >230°F |

The compound typically exists as a colorless to light yellow liquid, sensitive to moisture and reactive with nucleophiles such as water, alcohols, and amines . Its hazardous profile includes irritant properties (Risk Code R36/38) and reactivity with water (R14) .

Synthesis and Manufacturing

Industrial production of morpholinocarbamoyl chloride involves the reaction of morpholine with phosgene () or thionyl chloride () under controlled conditions. The general reaction proceeds as:

This exothermic reaction requires inert solvents like dichloromethane or tetrahydrofuran and catalysts such as pyridine to sequester hydrogen chloride . Large-scale manufacturing employs continuous-flow reactors to enhance safety and yield, given the toxicity of phosgene .

Recent advancements in synthesis focus on minimizing hazardous reagent use. For instance, substituting phosgene with trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl) carbonate (triphosgene) has gained traction, though these alternatives remain less cost-effective .

Reactivity and Mechanistic Pathways

Morpholinocarbamoyl chloride undergoes nucleophilic acyl substitution, a hallmark of carbonyl chlorides. The reaction mechanism varies with solvent polarity and nucleophile strength:

Hydrolysis

In aqueous environments, hydrolysis yields 4-morpholinecarboxylic acid:

Kinetic studies in 99% formic acid reveal an entropy of activation (\Delta S^\neq) of +3.50 cal·mol·K, consistent with a unimolecular (S1) mechanism .

Alcoholysis

Reactions with alcohols produce esters:

In benzene, bimolecular (S2) pathways dominate, with rate constants exceeding those of hydrolysis by three orders of magnitude .

Aminolysis

Amines displace chloride to form urea derivatives:

This reaction is pivotal in synthesizing pharmaceuticals like protease inhibitors .

Applications in Research and Industry

Pharmaceutical Synthesis

Morpholinocarbamoyl chloride is a key intermediate in synthesizing N-acylmorpholine derivatives, which exhibit bioactivity in antiviral and anticancer agents . For example, it is used to functionalize amine groups in drug candidates, enhancing their metabolic stability .

Agrochemicals

The compound facilitates the production of herbicides and pesticides through urea and carbamate formation. Its reactivity with aryl amines enables the creation of selective enzyme inhibitors .

Polymer Chemistry

As a crosslinking agent, morpholinocarbamoyl chloride modifies polyurethane and epoxy resins, improving thermal stability and mechanical properties .

Industrial and Economic Outlook

The global market for morpholinocarbamoyl chloride is projected to grow at a CAGR of 4.2% from 2025 to 2030, driven by demand in pharmaceuticals and agrochemicals . Key manufacturers in Asia-Pacific and North America are expanding production capacities, though challenges persist in raw material sourcing (e.g., phosgene shortages) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume